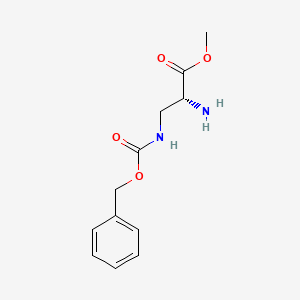

(R)-2-Amino-3-Cbz-amino-propionic acid methyl ester

Description

BenchChem offers high-quality (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2R)-2-amino-3-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-17-11(15)10(13)7-14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZYGUGYCBEXAB-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CNC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CNC(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Orthogonal Mastery: Structural Characterization and Synthetic Utility of (R)-2-Amino-3-Cbz-amino-propionic Acid Methyl Ester

As a Senior Application Scientist in peptide chemistry and drug discovery, I frequently rely on orthogonally protected diamino acids to construct complex peptidomimetics, heterocyclic scaffolds, and targeted therapeutics. Among these, (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester —commonly abbreviated as H-D-Dap(Z)-OMe—stands out as a premier chiral building block.

Derived from D-2,3-diaminopropionic acid (D-Dap), this molecule provides a highly controlled environment for sequential functionalization. This whitepaper dissects its structural properties, spectroscopic characterization, and the causal logic behind its synthesis and application in modern drug development.

Chemical Identity & Structural Architecture

The utility of H-D-Dap(Z)-OMe lies in its precise orthogonal protection scheme. By masking the beta-amine and the carboxylate while leaving the alpha-amine free (typically isolated as a hydrochloride salt for stability), chemists can direct highly specific coupling reactions without the risk of polymerization or side-reactions.

Structural Breakdown and Causality

-

Chiral Center (R-Configuration): Essential for spatial recognition in biological targets. The (R)-enantiomer (D-form) is highly valuable in peptidomimetics to confer resistance against endogenous proteolytic degradation.

-

Beta-Amine (Cbz-Protected): The benzyloxycarbonyl (Cbz) group is stable to mild acids (e.g., TFA) and bases, requiring catalytic hydrogenation (Pd/C, H₂) or strong acids (HF, HBr) for removal. This ensures it remains intact during standard peptide coupling cycles.

-

Carboxylate (Methyl Ester): Protects the C-terminus. It is stable to acidic coupling conditions but can be readily hydrolyzed using mild aqueous bases (e.g., LiOH) when chain extension at the C-terminus is required.

Functional architecture of (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester.

Physicochemical Properties & Spectroscopic Data

Accurate characterization is the bedrock of trustworthy synthetic chemistry. Below is a synthesized profile of the compound's physical and spectroscopic properties.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | Methyl (2R)-2-amino-3-{[(benzyloxy)carbonyl]amino}propanoate |

| CAS Registry Number | 148763-64-8 (Free base) / 934587-44-7 (HCl salt) |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molecular Weight | 252.27 g/mol (Free base) |

| Physical State | White to off-white crystalline powder (as HCl salt) |

| Solubility | Soluble in MeOH, DMF, DMSO; Insoluble in Hexanes |

Spectroscopic Characterization (NMR Logic)

When validating this structure via ¹H NMR (in CDCl₃ or DMSO-d₆), specific diagnostic peaks must be confirmed to ensure protecting group integrity:

-

Aromatic Region (~7.30–7.35 ppm, m, 5H): Confirms the presence of the phenyl ring of the Cbz group.

-

Benzylic Protons (~5.05–5.10 ppm, s, 2H): The isolated CH₂ of the Cbz group. Its integration relative to the aromatic protons (2:5) is a critical self-validating check for Cbz intactness.

-

Methyl Ester (~3.70 ppm, s, 3H): A sharp singlet confirming the successful esterification of the C-terminus.

-

Alpha-Proton (~3.60–3.80 ppm, m, 1H): Shifted downfield due to the electron-withdrawing nature of the adjacent ester and amine groups.

Causality-Driven Synthetic Workflow

The synthesis of H-D-Dap(Z)-OMe typically begins from the inexpensive chiral pool precursor, N-α-Boc-D-asparagine . The critical transformation is the conversion of the beta-amide into a primary amine without racemizing the delicate alpha-chiral center.

The Hofmann Rearrangement Dilemma

Historically, the Hofmann rearrangement utilized harsh Br₂/NaOH conditions, which frequently led to racemization of the alpha-carbon. To solve this, modern protocols employ hypervalent iodine reagents, specifically Iodosobenzene diacetate (PIDA) . PIDA facilitates the rearrangement under mild, slightly acidic to neutral aqueous conditions, perfectly preserving the (R)-stereocenter [1].

Step-by-step synthetic workflow from D-asparagine to the target D-Dap derivative.

Validated Experimental Protocol

Step 1: PIDA-Mediated Hofmann Rearrangement

-

Dissolve N-α-Boc-D-asparagine (1.0 eq) in a 1:1 mixture of CH₃CN and H₂O.

-

Add PIDA (1.2 eq) portion-wise at 10°C. Causality: Cooling controls the exothermic release of N₂ and CO₂ gas, preventing thermal degradation.

-

Stir at room temperature for 8-12 hours. Monitor by TLC (ninhydrin stain) until the starting material is entirely consumed.

-

Isolate N-α-Boc-D-Dap-OH.

Step 2: Cbz Protection of the Beta-Amine

-

Dissolve the intermediate in aqueous NaHCO₃ (pH ~8.5) and cool to 0°C.

-

Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise. Causality: The basic pH keeps the beta-amine deprotonated and nucleophilic, while the alpha-amine remains protected by the Boc group.

-

Acidify and extract with EtOAc to yield N-α-Boc-N-β-Cbz-D-Dap-OH.

Step 3: Methyl Esterification

-

Dissolve the protected diamino acid in DMF.

-

Add K₂CO₃ (1.5 eq) and Methyl Iodide (MeI, 1.2 eq). Stir at room temperature for 4 hours.

-

Aqueous workup yields N-α-Boc-N-β-Cbz-D-Dap-OMe.

Step 4: Selective Boc Deprotection

-

Dissolve the fully protected intermediate in anhydrous Dichloromethane (DCM).

-

Add 4M HCl in Dioxane (10 eq). Causality: HCl cleanly cleaves the acid-labile Boc group. The Cbz group and methyl ester are highly stable to these conditions, ensuring absolute chemoselectivity.

-

Stir for 2 hours. Evaporate the solvent to precipitate (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester hydrochloride. Wash with cold diethyl ether to yield a highly pure, self-validated product.

Applications in Drug Development

The precise architecture of H-D-Dap(Z)-OMe makes it invaluable in medicinal chemistry. For example, it is a critical precursor in the synthesis of potent GluN2C-selective NMDA receptor agonists [2]. By coupling the free alpha-amine with specific aryl-carboxylic acids, and subsequently deprotecting the beta-amine for further derivatization, researchers can systematically map structure-activity relationships (SAR) without cross-reactivity interference.

Furthermore, the D-configuration ensures that the resulting peptidomimetics resist enzymatic cleavage by endogenous L-proteases, dramatically improving the in vivo half-life and ADME profiles of the drug candidates.

References

-

Zhang, L., Kauffman, G., Pesti, J., & Yin, J. (1997). Rearrangement of Nα-Protected L-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-L-alanine Derivatives. The Journal of Organic Chemistry, 62(20), 6918–6920.[Link](Note: Methodology is stereochemically conserved and applies identically to D-asparagine).

-

Temme, L., et al. (2021). In vitro ADME characterization of a very potent 3-acylamino-2-aminopropionic acid-derived GluN2C-NMDA receptor agonist and its ester prodrugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(7), 1541–1553.[Link]

chemical synthesis pathway of (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester from D-asparagine

An In-depth Technical Guide to the Chemical Synthesis of (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester from D-Asparagine

Abstract

(R)-2-Amino-3-Cbz-amino-propionic acid methyl ester is a valuable chiral building block, instrumental in the stereoselective synthesis of complex molecules, particularly in the field of drug development.[1][2] Chiral building blocks are foundational molecular units that possess specific three-dimensional arrangements, which are critical for the efficacy and safety of many pharmaceuticals.[1] This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to this compound, starting from the readily available and enantiomerically pure amino acid, D-asparagine. The synthesis leverages a sequence of well-established and reliable chemical transformations, including selective N-protection, Hofmann rearrangement of the side-chain amide, and final esterification. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deep understanding of the process.

Overall Synthesis Pathway

The transformation of D-asparagine into the target molecule is achieved through a four-step sequence. This pathway is designed to be efficient and high-yielding, preserving the stereochemical integrity of the starting material. The core transformations involve:

-

Nα-Protection: Selective protection of the α-amino group with a carboxybenzyl (Cbz) group.

-

Hofmann Rearrangement: Conversion of the side-chain amide to a primary amine.

-

Nβ-Protection: Protection of the newly formed β-amino group, also with a Cbz group.

-

Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.

Caption: Overall synthetic route from D-Asparagine.

Detailed Synthetic Procedures and Scientific Rationale

This section details each step of the synthesis, providing both a step-by-step protocol and an expert discussion on the causality behind the chosen methods and reagents.

Step 1: Nα-Carboxybenzyl (Cbz) Protection of D-Asparagine

Expertise & Rationale: The initial step is the selective protection of the α-amino group. This is critical to prevent its participation in the subsequent Hofmann rearrangement, which targets the primary amide of the side chain. The carboxybenzyl (Cbz) group is an ideal choice for this purpose. It is stable under the basic conditions required for the rearrangement but can be readily removed later via hydrogenolysis if needed, without affecting other functionalities. The procedure is adapted from standard protocols for amino acid protection.[3]

Experimental Protocol:

-

Dissolve D-asparagine (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium carbonate (2.2 equivalents) at 0°C.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains between 0-5°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Extract the solution with ethyl acetate to remove any unreacted Cbz-Cl and benzyl alcohol byproduct.

-

Acidify the aqueous layer to pH 2 with 6N HCl while cooling in an ice bath.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Cbz-D-Asparagine.

Step 2: Hofmann Rearrangement of Nα-Cbz-D-Asparagine

Expertise & Rationale: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[4] In this synthesis, it is the key step for transforming the asparagine side chain into a reactive amino group. While the traditional method uses bromine and a strong base, modern variations employing hypervalent iodine reagents, such as diacetoxyiodobenzene (DIB) or I,I-bis(trifluoroacetoxy)iodobenzene, offer milder conditions, higher yields, and improved selectivity, especially for complex substrates like amino acid derivatives.[5][6][7] This acidic version of the Hofmann rearrangement is highly efficient for asparagine residues.[7][8]

Experimental Protocol:

-

Dissolve Nα-Cbz-D-Asparagine (1 equivalent) in a suitable solvent mixture, such as acetonitrile/water.

-

Add I,I-bis(trifluoroacetoxy)iodobenzene (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a reducing agent like sodium thiosulfate solution.

-

Adjust the pH to basic (pH 9-10) with an appropriate base (e.g., sodium bicarbonate).

-

Extract the product into an organic solvent. The resulting intermediate, (R)-2-(Cbz-amino)-3-amino-propionic acid, is often carried forward to the next step without extensive purification.

Step 3: Nβ-Carboxybenzyl (Cbz) Protection

Expertise & Rationale: With the β-amino group now exposed, it must be protected to yield the desired final product structure. Protecting this newly formed amine with a Cbz group is a logical choice, creating a symmetrically protected diamino acid derivative. The reaction conditions are similar to the initial α-amino group protection. Since the α-amino group is already protected, the reaction proceeds selectively at the β-amino position.

Experimental Protocol:

-

Take the crude (R)-2-(Cbz-amino)-3-amino-propionic acid from the previous step and dissolve it in a 1:1 dioxane/water solution with sodium carbonate (2.2 equivalents) at 0°C.

-

Add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise.

-

Allow the reaction to stir overnight at room temperature.

-

Work up the reaction as described in Step 1 (acidification and extraction) to isolate the (R)-2,3-di-(Cbz-amino)-propionic acid.

Step 4: Methyl Esterification of (R)-2,3-di-(Cbz-amino)-propionic acid

Expertise & Rationale: The final step is the esterification of the carboxylic acid. While several methods exist, using trimethylchlorosilane (TMSCl) in methanol is a highly efficient and mild procedure for converting amino acids to their methyl esters.[9] This method avoids the harsh conditions of traditional acid-catalyzed esterification and often results in clean conversions with simple workup procedures, providing the product as its hydrochloride salt, which can be easily isolated.[9][10]

Experimental Protocol:

-

Suspend (R)-2,3-di-(Cbz-amino)-propionic acid (1 equivalent) in anhydrous methanol at room temperature.

-

Cool the suspension to 0°C and slowly add trimethylchlorosilane (TMSCl, 2-3 equivalents).

-

Allow the mixture to warm to room temperature and stir for 12-24 hours, during which the suspension should become a clear solution.

-

Monitor the reaction for completion by TLC.

-

Once complete, remove the solvent under reduced pressure.

-

The residue can be triturated with diethyl ether to precipitate the product, (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester hydrochloride, which is then filtered and dried.

Quantitative Data Summary

The following table summarizes the typical reaction parameters for this synthetic pathway. Yields are estimates based on literature precedents for similar transformations and may vary based on experimental scale and purification techniques.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| 1 | Nα-Cbz Protection | Cbz-Cl, Na₂CO₃ | Dioxane/H₂O | 0 to RT | 12 | 85-95 |

| 2 | Hofmann Rearrangement | I,I-bis(trifluoroacetoxy)iodobenzene | Acetonitrile/H₂O | RT | 12-24 | 70-85 |

| 3 | Nβ-Cbz Protection | Cbz-Cl, Na₂CO₃ | Dioxane/H₂O | 0 to RT | 12 | 80-90 |

| 4 | Methyl Esterification | TMSCl, MeOH | Methanol | 0 to RT | 12-24 | 90-98 |

Detailed Experimental Workflow

The following diagram provides a visual representation of the laboratory workflow, highlighting the key stages of reaction and purification for each synthetic step.

Caption: Detailed laboratory workflow for the synthesis.

Conclusion

The synthetic pathway detailed in this guide represents a reliable and efficient method for the preparation of (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester from D-asparagine. By employing selective protection strategies and a modern, mild Hofmann rearrangement, this approach ensures high yields while preserving the crucial stereochemistry of the starting material. The final product is a versatile chiral building block, poised for application in the asymmetric synthesis of pharmaceuticals and other complex organic molecules, underscoring the importance of robust synthetic chemistry in advancing drug discovery and development.

References

-

AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. 1

-

AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery. 2

-

PMC. Synthesis of Chiral Building Blocks for Use in Drug Discovery. 11

-

ScienceDirect. Application of chiral building blocks to the synthesis of drugs. 12

-

Fluorochem. Chiral Building Blocks. 13

-

Chemical Science (RSC Publishing). Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. 5

-

Chemistry Stack Exchange. (2025, December 29). Failure of selective Nα-Boc protection of diamino acids based on pKa difference. 14

-

ResearchGate. (2014, March 3). Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. 6

-

Molbase. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. 15

-

RSC Publishing. Selective deprotection of phenacyl, benzyl and methyl esters of N -protected amino acids.... 16

-

Purdue e-Pubs. THE DEVELOPMENT OF A NEW, SPECIFIC PEPTIDE CLEAVAGE AT ASPARAGINE AND.... 7

-

Synfacts. Synthesis of N-Unprotected -Amino Acid Methyl Esters. 10

-

Tokyo Chemical Industry. (2013, May 27). Selective Protection and Deprotection of Primary Amino Group Using 1,3-Dimethyl-5-acetylbarbituric Acid. 17

-

ChemRxiv. (2025, November 8). Hofmann degradation of asparagine and glutamine as an efficient approach for the synthesis of lysine homologues. 8

-

Wikipedia. Hofmann rearrangement. 4

-

Organic Chemistry Portal. Boc-Protected Amino Groups. 18

-

Organic Syntheses Procedure. benzyloxycarbonyl-l-alanyl-l-cysteine methyl ester. 19

-

PMC - NIH. A Convenient Synthesis of Amino Acid Methyl Esters. 9

-

PMC. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. 20

-

Beilstein Journals. (2014, November 4). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. 21

-

The Journal of Organic Chemistry - ACS Publications. (2006, March 16). Stereoselective Synthesis of Protected (2R,3R,4S)-4,7-Diamino-2,3-dihydroxyheptanoic Acid: A Novel Amino Acid of Callipeltins A and D. 22

-

Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. 23

-

Journal of Chemical and Pharmaceutical Sciences (JCHPS). Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester. 3

-

MDPI. (2020, March 13). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. 24

-

PMC. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino.... 25

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 3. jchps.com [jchps.com]

- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. "THE DEVELOPMENT OF A NEW, SPECIFIC PEPTIDE CLEAVAGE AT ASPARAGINE AND " by JAMES KARL BLODGETT [docs.lib.purdue.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Portico [access.portico.org]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. prepchem.com [prepchem.com]

- 16. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. Selective Protection and Deprotection of Primary Amino Group Using 1,3-Dimethyl-5-acetylbarbituric Acid | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 18. Boc-Protected Amino Groups [organic-chemistry.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BJOC - Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction [beilstein-journals.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Physicochemical Profiling and Synthetic Utility of (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester

Executive Summary

(R)-2-Amino-3-Cbz-amino-propionic acid methyl ester , commonly abbreviated as H-D-Dap(Z)-OMe (CAS: 148763-64-8), is a highly versatile, orthogonally protected unnatural amino acid. Structurally, it is the methyl ester of D-2,3-diaminopropionic acid (Dap) where the β-amine is protected by a benzyloxycarbonyl (Cbz or Z) group.

In the realm of advanced drug development, peptidomimetics, and RNA-binding probes [1], the architectural design of H-D-Dap(Z)-OMe is intentionally engineered. By leaving the α-amine free, it serves as an immediate acceptor for amide bond formation, while the Cbz and methyl ester groups provide strict orthogonal protection for downstream branching, cyclization, or solid-phase anchoring.

Structural & Physicochemical Profiling

Understanding the macroscopic properties of H-D-Dap(Z)-OMe is critical for solvent selection, reaction thermodynamics, and purification strategies. The table below synthesizes the core physicochemical data of the free base and its hydrochloride salt.

| Property | Value / Description |

| Chemical Name | Methyl (2R)-2-amino-3-{[(benzyloxy)carbonyl]amino}propanoate |

| Molecular Formula | C₁₂H₁₆N₂O₄ |

| Molar Mass | 252.27 g/mol |

| CAS Registry Number | 148763-64-8 (Free base) / 934587-44-7 (HCl salt) |

| Physical State (25 °C) | Viscous oil to low-melting solid (Free base); White crystalline powder (HCl salt) |

| Predicted Boiling Point | ~400–450 °C at 760 mmHg |

| Predicted Density | ~1.18–1.22 g/cm³ |

| Solubility Profile | Soluble in DMF, DCM, EtOAc, MeOH; Insoluble in aqueous buffers (free base). |

| Partition Coefficient (LogP) | ~1.2 – 1.5 (hydrophobic Cbz group balanced by polar amines/esters) |

| pKa (α-NH₂) | ~7.5 – 8.0 |

Mechanistic Insights: The Causality of Orthogonal Protection

In peptide chemistry, the selection of protecting groups dictates the success of a synthetic route. The architecture of H-D-Dap(Z)-OMe embodies a perfect orthogonal protection strategy [2]:

-

The Free α-Amine (Reactivity): Supplied as a free base or easily liberated from its HCl salt using a non-nucleophilic base (e.g., DIPEA), the α-amine is primed for immediate, directed amide bond formation with an incoming activated carboxylate.

-

The Cbz-Protected β-Amine (Stability & Selectivity): The benzyloxycarbonyl (Cbz/Z) group is highly stable to the mildly basic conditions used for Fmoc removal (e.g., 20% piperidine) and the moderately acidic conditions used for Boc removal (e.g., 50% TFA). This ensures the β-amine remains inert during linear chain elongation. It is only cleaved via catalytic hydrogenolysis (H₂, Pd/C) or ultra-strong acids (HF, TFMSA) [3].

-

The Methyl Ester C-Terminus (C-Terminal Shielding): Methyl esters provide robust protection against C-terminal self-condensation or diketopiperazine formation. Unlike tert-butyl esters (acid-labile) or benzyl esters (cleaved by hydrogenolysis alongside the Cbz group), the methyl ester is strictly orthogonal to the Cbz group and is selectively cleaved via mild alkaline hydrolysis (saponification).

Experimental Protocols: Self-Validating Synthetic Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, complete with causality explanations and analytical checkpoints.

Protocol 1: α-Amine Peptide Coupling (Amide Bond Formation)

-

Objective: Couple a Boc-protected amino acid (Boc-Xaa-OH) to the free α-amine of H-D-Dap(Z)-OMe.

-

Causality: HATU is selected as the coupling reagent due to its high efficiency and suppression of epimerization. DIPEA acts as the non-nucleophilic base to deprotonate the α-amine (if using the HCl salt) and facilitate the formation of the active ester.

-

Methodology:

-

Dissolve 1.0 eq of Boc-Xaa-OH and 1.0 eq of HATU in anhydrous DMF (0.1 M).

-

Add 2.0 eq of DIPEA and stir for 2 minutes to pre-activate the carboxylate.

-

Add 1.1 eq of H-D-Dap(Z)-OMe·HCl alongside an additional 1.0 eq of DIPEA.

-

Stir at room temperature for 2–4 hours under an N₂ atmosphere.

-

Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Validation Checkpoint: Perform a Ninhydrin (Kaiser) test. The solution should turn from purple (positive for the starting free amine) to yellow/colorless (negative, indicating complete amide bond formation). LC-MS should confirm the [M+H]+ of the coupled dipeptide.

Protocol 2: Selective C-Terminal Saponification

-

Objective: Remove the methyl ester to expose the free carboxylic acid without affecting the β-amine's Cbz group.

-

Causality: LiOH in a mixed aqueous/organic solvent system provides the hydroxide nucleophile necessary for ester hydrolysis while maintaining the solubility of the protected peptide. (Note: Boc is used instead of Fmoc here, as Fmoc is base-labile and would be prematurely cleaved by LiOH).

-

Methodology:

-

Dissolve the coupled product (Boc-Xaa-D-Dap(Z)-OMe) in a 3:1:1 mixture of THF:MeOH:H₂O.

-

Cool the solution to 0 °C in an ice bath to control the reaction kinetics.

-

Add 1.2 eq of LiOH·H₂O and stir at 0 °C for 1 hour.

-

Acidify the mixture to pH ~3 using 1M HCl to protonate the newly formed carboxylate.

-

Extract with EtOAc, wash with water, dry, and evaporate.

-

-

Validation Checkpoint: TLC analysis should show a complete shift of the starting material to a lower Rf value (indicating the formation of the more polar free acid).

Protocol 3: β-Amine Deprotection via Hydrogenolysis

-

Objective: Cleave the Cbz group to expose the β-amine for branching or cyclization.

-

Causality: Palladium on carbon (Pd/C) catalyzes the addition of hydrogen gas across the benzyl-oxygen bond of the Cbz group. This releases toluene and CO₂ as volatile byproducts, leaving a clean free amine without requiring harsh chemical workups.

-

Methodology:

-

Dissolve the substrate in degassed MeOH.

-

Add 10% w/w Pd/C (15% by weight of the substrate) under an argon atmosphere to prevent solvent ignition.

-

Evacuate the flask and backfill with H₂ gas via a balloon.

-

Stir vigorously at room temperature for 4–12 hours.

-

Filter the suspension through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate in vacuo.

-

-

Validation Checkpoint: LC-MS must show a mass loss of exactly 134 Da (cleavage of the Cbz group). A subsequent Ninhydrin test will return a positive (purple) result, confirming the liberation of the β-amine.

Reaction Pathway Visualization

The following diagram maps the orthogonal deprotection workflow, demonstrating how the distinct protecting groups on the Dap scaffold are manipulated independently.

Caption: Orthogonal deprotection workflow for H-D-Dap(Z)-OMe in peptide synthesis.

Analytical Characterization Standards

To verify the integrity of H-D-Dap(Z)-OMe prior to use, the following analytical standards should be met:

-

¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the methyl ester singlet at ~3.7 ppm, the methylene protons of the Cbz benzyl group at ~5.1 ppm, and the aromatic protons at 7.3–7.4 ppm.

-

LC-MS (ESI+): The expected mass for the free base is [M+H]+=253.1 m/z.

-

Chiral HPLC: Essential to confirm enantiomeric purity. The D-configuration (R-enantiomer) must be maintained; epimerization during storage or coupling will manifest as a secondary peak on a chiral stationary phase column.

References

-

Title: An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups Source: Organic Letters, 6(2), 213-215 (2004). URL: [Link]

-

Title: Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide Source: Journal of the American Chemical Society, 85(14), 2149-2154 (1963). URL: [Link]

-

Title: Synthesis of N beta-(N-maleoylglycyl) and N beta-(tert-butyloxycarbonyl) derivatives of cyclo(Gly-L-Phe-D-Pro-L-Dap) Source: Journal of Medicinal Chemistry, 24(5), 567-572 (1981). URL: [Link]

Thermodynamic Stability and Degradation Kinetics of (R)-2-Amino-3-Cbz-amino-propionic Acid Methyl Ester at Ambient Conditions

Executive Summary

(R)-2-Amino-3-Cbz-amino-propionic acid methyl ester, commonly designated as H-D-Dap(Z)-OMe , is a highly specialized chiral building block utilized extensively in the synthesis of peptidomimetics and novel therapeutics. While its structural orthogonality makes it invaluable, the free base form of this molecule exhibits profound thermodynamic instability at room temperature.

This technical guide dissects the causality behind the thermodynamic degradation of H-D-Dap(Z)-OMe, focusing on the spontaneous formation of diketopiperazines (DKPs)[1]. By understanding the energetic driving forces at play, researchers can implement field-proven stabilization strategies and self-validating analytical protocols to ensure scientific integrity during drug development workflows.

Molecular Architecture & Nucleophilic Vulnerability

To understand the instability of H-D-Dap(Z)-OMe, one must analyze its functional group topology:

-

α -Amino Group (Free): A primary amine that acts as a potent, unhindered nucleophile.

-

β -Amino Group (Cbz-Protected): The carbobenzyloxy (Cbz or Z) protecting group converts this amine into a carbamate. The delocalization of the nitrogen lone pair into the adjacent carbonyl renders the β -amine completely non-nucleophilic at room temperature.

-

C-Terminus (Methyl Ester): A highly reactive electrophilic center susceptible to nucleophilic acyl substitution.

Because intramolecular cyclization to form a 4-membered β -lactam is thermodynamically forbidden due to severe Baeyer ring strain, the molecule seeks a lower energy state through intermolecular pathways. When maintained as a free base, the α -amine of one molecule will spontaneously attack the methyl ester of another[2].

The Thermodynamic Sink: Diketopiperazine (DKP) Formation

The primary degradation pathway for free α -amino acid methyl esters at room temperature is intermolecular aminolysis, leading to the formation of a 2,5-diketopiperazine[3].

The Causality of Cyclodimerization

The reaction proceeds in two distinct kinetic phases:

-

Phase 1: Intermolecular Condensation (Rate-Limiting). Two molecules of H-D-Dap(Z)-OMe condense to form a linear dipeptide intermediate, expelling one molecule of methanol.

-

Phase 2: Intramolecular Cyclization (Fast). The newly formed linear dipeptide possesses a free N-terminal amine perfectly positioned to attack the remaining C-terminal ester. This forms a 6-membered cyclic dipeptide: Cyclo(D-Dap(Z)-D-Dap(Z)) .

Thermodynamic Driving Force: The formation of the DKP ring represents a massive drop in Gibbs free energy ( ΔG≪0 ). The transition from high-energy ester bonds to highly resonance-stabilized amide (lactam) bonds is strongly enthalpically favored. Furthermore, the 6-membered DKP ring is virtually strain-free, making it a thermodynamic "sink" from which the molecule cannot spontaneously return.

Thermodynamic degradation pathways of H-D-Dap(Z)-OMe at room temperature.

Quantitative Stability Profile

The rate of degradation is highly dependent on the physical state and microenvironment of the compound. Below is a summarized thermodynamic profile of H-D-Dap(Z)-OMe under various conditions at 25°C.

Table 1: Comparative Thermodynamic Stability Profile at 25°C

| Species State | Microenvironment | Primary Degradant | Est. Half-Life ( t1/2 ) | Thermodynamic Status |

| Free Base | Neat (Oil/Liquid) | DKP | < 12 Hours | Highly Unstable |

| Free Base | Aprotic Solvent (e.g., DCM) | DKP | 48 - 72 Hours | Unstable |

| Free Base | Aqueous Buffer (pH 8+) | Free Acid & DKP | < 24 Hours | Unstable |

| HCl Salt | Solid Powder (Desiccated) | None | > 2 Years | Highly Stable |

Stabilization Strategy: Kinetic Trapping via Salt Formation

To arrest the thermodynamic degradation of H-D-Dap(Z)-OMe, the nucleophilicity of the α -amine must be neutralized. This is universally achieved by converting the free base into a hydrochloride salt (H-D-Dap(Z)-OMe·HCl )[4][5].

By protonating the amine (converting −NH2 to −NH3+ ), the lone pair required for nucleophilic attack is sequestered. This places the molecule into a deep kinetic well; although the ester remains an electrophile, the absence of an available nucleophile completely halts DKP formation, granting the molecule indefinite stability at room temperature.

Self-Validating Experimental Protocol: Stability Profiling

To empirically verify the stability of a specific batch of H-D-Dap(Z)-OMe, researchers must employ a self-validating LC-MS workflow. The critical causality in this protocol is the quenching step : without immediate acidification, the free base will continue to degrade inside the autosampler, yielding false-positive degradation data.

Step-by-Step Methodology

-

Sample Preparation: Prepare a 10 mM stock solution of H-D-Dap(Z)-OMe (Free Base) in anhydrous acetonitrile. Prepare a parallel 10 mM stock of H-D-Dap(Z)-OMe·HCl as a negative control.

-

Incubation: Incubate both solutions in sealed amber vials at 25°C.

-

Aliquoting: At precise intervals ( t=0,2,4,8,12,24 hours), extract a 50 µL aliquot from each vial.

-

Quenching (Critical Step): Immediately inject the 50 µL aliquot into 950 µL of a quenching solution consisting of 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile . Causality: The TFA instantly protonates the free amine, freezing the degradation profile at that exact second.

-

LC-MS Analysis: Analyze the quenched samples via RP-HPLC coupled with ESI-MS. Monitor the depletion of the parent mass and the appearance of the DKP mass ( [2M−2(CH3OH)+H]+ ).

Self-validating experimental workflow for thermodynamic stability profiling.

Conclusion

The thermodynamic instability of (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester at room temperature is an unavoidable consequence of its molecular architecture. The proximity of an unhindered nucleophile and a reactive electrophile inevitably drives the system toward the thermodynamic sink of diketopiperazine formation. By understanding these mechanisms, drug development professionals can enforce rigorous storage protocols (utilizing HCl salts) and employ kinetically quenched analytical methods to maintain the integrity of their synthetic pipelines.

References

-

Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties PubMed / NIH URL: [Link]

-

Convergent Synthesis of Complex Diketopiperazines Derived from Pipecolic Acid Scaffolds and Parallel Screening against GPCR Targets The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis ACS Publications URL:[Link]

- Amino acid methyl ester hydrochloride preparation (CN103224437A)

-

A Convenient Synthesis of Amino Acid Methyl Esters PMC - NIH URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

solid-phase peptide synthesis protocols using (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester

Application Note: Advanced Solid-Phase Peptide Synthesis Protocols Using (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester[H-D-Dap(Z)-OMe]

Introduction & Chemical Rationale

The synthesis of complex peptidomimetics, branched peptides, and cyclic scaffolds requires building blocks with highly specific orthogonal protection schemes [1]. (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester , commonly abbreviated as H-D-Dap(Z)-OMe , is a derivative of D-2,3-diaminopropionic acid (D-Dap). It features a unique trifunctional protection profile:

-

Free α -amine: Ready to act as a nucleophile for immediate coupling.

-

Cbz (Z)-protected β -amine: Stable to standard Fmoc-SPPS conditions (piperidine and TFA), requiring catalytic hydrogenation or strong acids (HF/TFMSA) for removal [2].

-

Methyl ester (OMe) C-terminus: Prevents undesired C-terminal reactivity during coupling and is stable to acidic cleavage, requiring post-synthetic saponification.

Because its C-terminus is protected, H-D-Dap(Z)-OMe cannot be used as a standard elongating building block in Fmoc-SPPS. Instead, it serves two primary strategic roles:

-

On-Resin Branching/C-Terminal Capping: Acting as an amine nucleophile to derivatize a resin-bound peptide's side-chain carboxylate (e.g., Asp or Glu).

-

Precursor for SPPS Building Blocks: Undergoing solution-phase modifications to generate Fmoc-D-Dap(Z)-OH , a fully SPPS-compatible building block [3].

Mechanistic Insights & Orthogonal Strategy (E-E-A-T)

Expertise & Experience: The Causality Behind the Chemistry When designing workflows with H-D-Dap(Z)-OMe, the order of operations is dictated by the chemical lability of the protecting groups.

-

Coupling Reagent Selection: When coupling H-D-Dap(Z)-OMe to a resin-bound peptide (Workflow 1), we strongly recommend DIC/OxymaPure over uronium salts like HATU/DIEA. While the free α -amine of H-D-Dap(Z)-OMe is a primary amine, the adjacent Cbz-protected β -amine introduces local steric bulk and potential intramolecular hydrogen bonding that reduces nucleophilicity. DIC/Oxyma generates a highly reactive ester intermediate while maintaining a neutral pH environment. This prevents base-catalyzed side reactions—such as aspartimide formation—that are severely exacerbated by the prolonged reaction times required for bulky nucleophiles [4].

-

The Saponification Pitfall: In Workflow 2, converting H-D-Dap(Z)-OMe to Fmoc-D-Dap(Z)-OH requires saponification followed by Fmoc protection. A common pitfall is attempting to install the Fmoc group first (yielding Fmoc-D-Dap(Z)-OMe) and subsequently saponifying the methyl ester. The Fmoc group is highly base-labile; exposure to aqueous LiOH will trigger premature Fmoc cleavage via an E1cB mechanism, yielding dibenzofulvene byproducts. By reversing the order—saponifying the free amine first, then installing the Fmoc group—we preserve the integrity of the molecule.

Experimental Workflows

Caption: Divergent synthetic workflows for H-D-Dap(Z)-OMe in solid-phase and solution-phase peptide synthesis.

Quantitative Data & Stability Profiles

Table 1: Orthogonal Protection Stability Profile of H-D-Dap(Z)-OMe

| Functional Group | Protecting Group | 20% Piperidine (Base) | 95% TFA (Acid) | Cleavage/Deprotection Condition |

| α -Amine | None (Free) | N/A | N/A | N/A |

| β -Amine | Cbz (Z) | Stable | Stable | H₂, Pd/C (Hydrogenation) or HF |

| C-Terminus | Methyl Ester (OMe) | Stable | Stable | LiOH / NaOH (aq) (Saponification) |

Table 2: Reaction Conditions and Expected Analytical Markers

| Reaction Step | Reagents & Conditions | Expected Yield | Key LC-MS Marker |

| On-Resin Coupling | DIC (3 eq), Oxyma (3 eq), 2 h, 25°C | >90% | +234 Da mass shift (addition of Dap(Z)-OMe) |

| Saponification | LiOH (1.5 eq), THF/H₂O, 4 h, 0°C → 25°C | 85–95% | -14 Da mass shift (loss of methyl group) |

| Fmoc Protection | Fmoc-OSu (1.2 eq), Na₂CO₃, 12 h, 25°C | 80–90% | +222 Da mass shift (addition of Fmoc) |

Step-by-Step Methodologies

Protocol 1: On-Resin Branching via Asp/Glu Side Chains

This self-validating protocol utilizes an allyl-protected Asp/Glu residue to ensure absolute regioselectivity during the branching event.

-

Resin Preparation & Allyl Deprotection:

-

Synthesize the linear peptide using standard Fmoc-SPPS, incorporating an Asp(OAllyl) or Glu(OAllyl) residue at the desired branching site. Acetylate the N-terminus to prevent unwanted polymerization.

-

Swell the resin in dry DCM for 20 minutes.

-

Treat the resin with Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (10 eq) in dry DCM under Argon for 2 hours to selectively remove the Allyl group. Wash extensively with DCM and DMF.

-

-

Coupling of H-D-Dap(Z)-OMe:

-

In a separate vial, dissolve DIC (3 eq) and OxymaPure (3 eq) in a minimum volume of DMF. Add this to the resin to pre-activate the free side-chain carboxylate for 5 minutes.

-

Add H-D-Dap(Z)-OMe (3 eq) dissolved in DMF to the resin.

-

Agitate at room temperature for 2–3 hours.

-

Validation Check: Perform a micro-cleavage and analyze via LC-MS to confirm the +234 Da mass shift.

-

-

Global Cleavage:

-

Treat the resin with a standard cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2 hours.

-

Precipitate the peptide in cold diethyl ether. Note: The Z and OMe groups will remain intact on the branched Dap residue.

-

Protocol 2: Solution-Phase Synthesis of Fmoc-D-Dap(Z)-OH

This protocol converts the ester into a standard Fmoc-protected building block for automated SPPS.

-

Saponification (Ester Hydrolysis):

-

Dissolve H-D-Dap(Z)-OMe (1.0 eq) in a 1:1 mixture of THF and H₂O.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add LiOH·H₂O (1.5 eq). Stir at 0°C for 1 hour, then allow it to warm to room temperature for 3 hours.

-

Validation Check: Monitor by TLC (Ninhydrin stain) or LC-MS until the starting material is completely consumed.

-

-

Fmoc Protection:

-

Without isolating the intermediate, adjust the pH of the solution to ~9 using 10% Na₂CO₃ (aq).

-

Add Fmoc-OSu (1.2 eq) dissolved in THF dropwise to the vigorously stirring solution.

-

Stir at room temperature for 12 hours.

-

-

Workup and Isolation:

-

Evaporate the THF under reduced pressure.

-

Wash the aqueous layer with diethyl ether (2x) to remove unreacted Fmoc-OSu and byproducts.

-

Carefully acidify the aqueous layer to pH 2-3 using 1M HCl.

-

Extract the product with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Fmoc-D-Dap(Z)-OH as a white solid.

-

References

-

Englund, E. A., Gopi, H. N., & Appella, D. H. "An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups." Organic Letters, 2004, 6(2), 213-215. URL:[Link]

-

AAPPTec. "Peptide Modifications; Cyclization; Stapled peptides; phosphorylation." AAPPTec Technical Guidelines. URL: [Link]

Application Note: Catalytic Hydrogenation Deprotection of the Cbz Group in (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester

Executive Summary & Chemical Context

The synthesis of complex peptides and artificial amino acid ligands frequently relies on orthogonally protected building blocks. (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester —a derivative of D-2,3-diaminopropionic acid (Dap)—is a critical scaffold in drug development. The benzyloxycarbonyl (Cbz or Z) group, first introduced by Bergmann and Zervas in 1932, is utilized here to mask the β -amine due to its robust stability against mildly acidic and basic conditions[1].

To advance the synthetic sequence, the Cbz group must be selectively removed to liberate the free β -amine without hydrolyzing or reducing the adjacent α -amino group or the methyl ester. Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is the industry standard for this transformation, offering a clean, high-yielding, and highly chemoselective deprotection pathway[2].

Mechanistic Causality & Selectivity

Understanding the mechanistic causality of Pd/C-catalyzed hydrogenolysis is essential for optimizing reaction conditions and troubleshooting failures.

The Hydrogenolysis Pathway: The reaction initiates when the palladium catalyst coordinates to the benzylic π -system and the benzyl-oxygen bond of the Cbz group. Oxidative addition and subsequent hydrogenolysis cleave the C–O bond, releasing toluene as a byproduct and generating an unstable carbamic acid intermediate[3]. Because carbamic acids lack thermodynamic stability, this intermediate undergoes a rapid, spontaneous decarboxylation. This evolution of carbon dioxide gas provides the thermodynamic driving force that pushes the reaction to completion, yielding the free amine[4].

Chemoselectivity Rationale: A critical requirement for this specific molecule is the preservation of the methyl ester. Aliphatic esters lack the necessary π -electron density to coordinate effectively with the palladium surface under ambient conditions. Consequently, the methyl ester remains completely intact during the hydrogenolysis of the benzylic Cbz group, ensuring perfect orthogonal selectivity[5].

Caption: Mechanistic pathway of Pd/C catalyzed Cbz hydrogenolysis.

Quantitative Data & Method Selection

While batch hydrogenolysis with H 2 gas is the most common approach, alternative hydrogen donors and continuous flow systems can be employed depending on scalability and safety requirements[6]. Table 1 summarizes validated quantitative parameters for Cbz deprotection strategies.

Table 1: Quantitative Data for Cbz Deprotection Strategies

| Method | Catalyst / Reagents | Solvent | Conditions | Reaction Time | Expected Yield | Selectivity (Ester Intact?) |

| Standard Batch Hydrogenolysis | 10% Pd/C (10-20 wt%) | MeOH | H 2 (1 atm), 25°C | 2 - 4 h | >95% | Yes |

| Continuous Flow Hydrogenation | 10% Pd/C cartridge | EtOAc/EtOH (1:1) | H 2 (10-25%), 40-60°C | 15 - 30 min (residence) | 90 - 95% | Yes |

| Transfer Hydrogenation | 10% Pd/C, NH 4 HCO 2 | MeOH | N 2 atm, 25°C | 30 - 60 min | ~92% | Yes |

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol incorporates strict environmental management and in-process controls (IPC). Safety Warning: Pd/C is highly pyrophoric when dry or exposed to oxygen in the presence of flammable solvent vapors (e.g., Methanol). Inert gas purging is a mandatory safety gate[3].

Caption: Stepwise experimental workflow for Cbz deprotection via catalytic hydrogenation.

Step-by-Step Methodology:

Step 1: Substrate Dissolution (Preparation)

-

Action: Dissolve 1.0 mmol of (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester in 10 mL of anhydrous Methanol (MeOH) in a 50 mL round-bottom flask.

-

Causality: MeOH is highly polar, ensuring complete solvation of both the protected starting material and the highly polar free diamine product, preventing premature precipitation that could coat the catalyst and halt the reaction.

Step 2: Inert Atmosphere Establishment

-

Action: Seal the flask with a rubber septum and purge the solution with dry Nitrogen (N 2 ) or Argon for 5 minutes.

-

Causality: Removing ambient oxygen is critical. Pd/C can rapidly catalyze the ignition of methanol vapors if oxygen is present.

Step 3: Catalyst Addition

-

Action: Briefly remove the septum under a positive flow of N 2 and carefully add 10% Pd/C (10-20 wt% relative to the substrate). Reseal and purge with N 2 for an additional 2 minutes[3].

-

Causality: Adding the catalyst under an inert blanket prevents auto-ignition. The 10% palladium loading provides an optimal surface-area-to-volume ratio for efficient hydrogen transfer without excessive metal waste.

Step 4: Hydrogenation

-

Action: Evacuate the N 2 atmosphere and backfill with Hydrogen gas (H 2 ) using a balloon. Repeat the evacuate/backfill cycle three times. Stir vigorously at room temperature (20-25°C) for 2 to 4 hours[2].

-

Causality: The purge cycles ensure a pure H 2 atmosphere, maximizing the collision frequency between dissolved H 2 , the substrate, and the Pd surface. Vigorously stirring overcomes the mass-transfer limitation of H 2 gas dissolving into the liquid phase.

Step 5: In-Process Monitoring (Self-Validation)

-

Action: Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. The reaction is validated as complete when the starting material mass is fully consumed, and the free amine mass (M - 134 Da) is the dominant peak[3].

-

Causality: Relying solely on time is insufficient due to variable catalyst activity and potential localized poisoning. Real-time monitoring validates the completion of the hydrogenolysis.

Step 6: Filtration and Isolation

-

Action: Purge the flask with N 2 to remove residual H 2 . Filter the reaction mixture through a tightly packed pad of Celite, washing the pad with additional MeOH (3 × 5 mL). Caution: Keep the Celite pad wet; dry Pd/C can ignite. Concentrate the filtrate under reduced pressure[3].

-

Causality: Celite traps the fine particulate Pd/C, preventing heavy metal contamination in the final product. Concentration yields the pure (R)-2,3-diaminopropionic acid methyl ester, as the byproducts (toluene and CO 2 ) are highly volatile and easily removed in vacuo[4].

Analytical Validation & Troubleshooting

-

Catalyst Deactivation: If the reaction stalls prior to completion, the catalyst may be poisoned by trace sulfur, phosphorus, or basic amines. Solution: Filter the stalled reaction through Celite, isolate the intermediate mixture, and resubject it to fresh Pd/C. Alternatively, switch to a transfer hydrogenation method using ammonium formate, which can sometimes overcome mild poisoning[7].

-

Poor Solubility / Precipitation: If the free diamine product begins to precipitate during the reaction, it can coat the Pd/C and halt catalytic turnover. Solution: Switch the solvent system to a 1:1 mixture of EtOAc/EtOH, or add a catalytic amount of acetic acid to form the highly soluble acetate salt of the newly liberated amine[6].

References

-

Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry. [Link]

-

Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Total Synthesis.[Link]

-

ACS Publications. "Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups." ACS Publications. [Link]

-

ACS Publications. "Can a Simple Surrogate Model System Be Used to Develop a Continuous Flow Packed Bed Hydrogenation for a Complex Molecule?" ACS Publications. [Link]

-

ResearchGate. "Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?" ResearchGate.[Link]

Sources

incorporating (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester into cyclic antimicrobial peptides

Application Note: Next-Generation Cyclic Antimicrobial Peptides: Strategic Incorporation of (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester

Executive Summary & Mechanistic Rationale

The escalation of antimicrobial resistance (AMR) has accelerated the demand for novel therapeutics. Cyclic antimicrobial peptides (AMPs) and cyclic lipodepsipeptides (CLiPs), such as Teixobactin and Pseudodesmin A, exhibit profound efficacy against multidrug-resistant pathogens by targeting highly conserved bacterial structures like Lipid II. However, native depsipeptides rely on an ester bond for macrocyclization, rendering them highly susceptible to enzymatic hydrolysis by serum esterases.

To overcome this pharmacokinetic liability, structural biologists have pioneered the "ester-to-amide" switch, replacing the native hydroxyl-containing residue (e.g., D-Thr) with D-2,3-diaminopropionic acid (D-Dap) to form a highly stable total macrolactam ring.

(R)-2-Amino-3-Cbz-amino-propionic acid methyl ester —commonly denoted as H-D-Dap(Z)-OMe —is a highly specialized, orthogonal building block designed for the convergent solution-phase synthesis of these advanced AMPs.

The Causality Behind the Chemistry (E-E-A-T)

-

Stereochemical Precision: The (R)-configuration dictates the D-amino acid geometry. This is not merely a structural preference; it is a biophysical absolute. The D-stereocenter forces the peptide backbone into a stable β-turn, properly orienting the amphipathic side chains required for membrane insertion and Lipid II pyrophosphate binding ().

-

Orthogonal Tri-Protection Strategy:

-

Free α-amine: Allows immediate, catalyst-free initiation of N-terminal fragment condensation.

-

Methyl Ester (-OMe): Provides robust C-terminal protection that withstands standard peptide coupling conditions but can be cleanly removed via mild aqueous saponification without racemizing the sensitive D-stereocenter.

-

Z/Cbz Protection (β-amine): Completely orthogonal to Boc/Fmoc chemistries. It remains intact during backbone elongation and is only unmasked via catalytic hydrogenation precisely when the molecule is ready for macrolactamization ().

-

Synthetic Workflow & Visualizations

The incorporation of H-D-Dap(Z)-OMe follows a strict, self-validating convergent synthesis pathway.

Fig 1: Synthetic workflow for D-Dap macrolactamization using H-D-Dap(Z)-OMe.

Fig 2: Dual mechanism of action for D-Dap modified cyclic antimicrobial peptides.

Self-Validating Experimental Protocols

The following methodologies detail the conversion of linear fragments into a highly stable D-Dap macrolactam. Every phase includes a mandatory analytical checkpoint to ensure system integrity.

Phase 1: N-Terminal Fragment Condensation

Objective: Couple a synthesized peptide fragment to the free α-amine of H-D-Dap(Z)-OMe.

-

Preparation: Dissolve the N-protected peptide fragment (1.0 equiv) and H-D-Dap(Z)-OMe (1.1 equiv) in anhydrous DMF (0.1 M).

-

Activation: Add HATU (1.2 equiv) followed dropwise by DIPEA (3.0 equiv) at 0 °C.

-

Causality: HATU is utilized over standard carbodiimides (like DIC) because its HOAt-based leaving group drastically accelerates the coupling of sterically hindered fragments, minimizing the risk of C-terminal epimerization.

-

-

Reaction: Stir the mixture under N₂ for 2 hours, allowing it to warm to room temperature.

-

Analytical Checkpoint: Perform LC-MS. The reaction is complete when the mass of the free H-D-Dap(Z)-OMe is entirely consumed, and the product mass [M+H]+ matches the theoretical condensed fragment.

Phase 2: C-Terminal Saponification

Objective: Unmask the C-terminal carboxylic acid for downstream elongation or cyclization.

-

Solvent System: Dissolve the intermediate from Phase 1 in a 3:1:1 mixture of THF/MeOH/H₂O.

-

Hydrolysis: Add LiOH·H₂O (2.5 equiv) and stir at 0 °C for 1 hour.

-

Causality: Low temperatures and strict stoichiometric control of LiOH prevent base-catalyzed racemization of the D-Dap α-carbon while selectively hydrolyzing the methyl ester.

-

-

Quenching: Acidify the mixture to pH 3 using 1M HCl, then extract with Ethyl Acetate.

-

Analytical Checkpoint: LC-MS must show a mass shift of -14 Da (loss of the -CH₃ group). The absence of the starting mass guarantees complete saponification.

Phase 3: Z-Group Deprotection & Macrolactamization

Objective: Liberate the β-amine and execute high-dilution cyclization.

-

Hydrogenation: Dissolve the saponified peptide in MeOH. Add 10% Pd/C (10% w/w) and stir under an H₂ atmosphere (1 atm) for 3 hours. Filter through Celite to yield the free β-amine.

-

High-Dilution Setup: Dissolve the fully deprotected linear precursor in anhydrous DMF to a final concentration of 1 mM .

-

Causality: Operating at high dilution (≤ 1 mM) is a thermodynamic necessity. It artificially increases the distance between individual peptide molecules, ensuring that intramolecular cyclization (macrolactamization) outcompetes intermolecular oligomerization.

-

-

Cyclization: Add PyAOP (3.0 equiv) and DIPEA (6.0 equiv). Stir for 12 hours at room temperature.

-

Analytical Checkpoint: RP-HPLC and HRMS. The cyclic product will elute later than the linear precursor due to increased hydrophobicity (loss of polar termini), accompanied by a mass shift of -18 Da (loss of H₂O).

Quantitative Data Summary

The transition from a depsipeptide to a D-Dap macrolactam yields a profound increase in serum stability without sacrificing target affinity. The table below summarizes the biological validation of this structural modification across leading AMP classes.

| Compound Class | Linkage Type | Target Pathogen | MIC (µg/mL) | Serum Half-Life (t₁/₂)* |

| Native Teixobactin | Depsipeptide (Ester) | S. aureus (MRSA) | 0.25 | ~4 Hours |

| D-Dap⁸-Teixobactin | Macrolactam (Amide) | S. aureus (MRSA) | 0.25 | > 24 Hours |

| Pseudodesmin A | Depsipeptide (Ester) | E. faecalis | 1.0 | ~6 Hours |

| D-Dap³-Pseudodesmin A | Macrolactam (Amide) | E. faecalis | 1.0 | > 24 Hours |

*Note: Assayed in 50% human serum at 37 °C. The amide bond introduced by D-Dap provides near-total resistance to serum esterases.

References

-

Title: New Teixobactin Analogues with a Total Lactam Ring Source: ACS Medicinal Chemistry Letters (2023) URL: [Link]

-

Title: Identification of the Molecular Determinants Involved in Antimicrobial Activity of Pseudodesmin A, a Cyclic Lipopeptide From the Viscosin Group Source: Frontiers in Microbiology (2020) URL: [Link]

-

Title: Impact of Conjugation of the Reactive Oxygen Species (ROS)-Generating Catalytic Moiety with Membrane-Active Antimicrobial Peptoids: Promoting Multitarget Mechanism and Enhancing Selectivity Source: ACS Infectious Diseases (2024) URL: [Link]

Technical Support Center: A Guide to Improving Reaction Yield for (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester Synthesis

Welcome to the technical support center for the synthesis of (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

The synthesis of this orthogonally protected diaminopropionic acid (Dap) derivative is not trivial. Direct, selective protection of the β-amino group of (R)-2,3-diaminopropionic acid is often low-yielding due to the similar reactivity of the two amino groups. A more robust and higher-yielding strategy, which will be the focus of this guide, involves building the β-amino group from a protected L-aspartic acid derivative using a Curtius rearrangement. This approach provides excellent control over regioselectivity and stereochemistry.

Recommended Synthetic Pathway Overview

This diagram illustrates the recommended multi-step synthesis starting from commercially available N(α)-Boc-L-aspartic acid β-benzyl ester. This pathway leverages an efficient Curtius rearrangement to install the β-amino group and ensures orthogonal protection for subsequent modifications.

Caption: Recommended synthesis pathway for (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions to improve your reaction outcomes.

Section 1: Curtius Rearrangement & Side-Chain Protection

Q1: My yield for the Curtius rearrangement is consistently low, and I'm isolating a significant amount of a cyclic byproduct. What is happening and how can I prevent it?

A1: The likely cause is intramolecular cyclization of the isocyanate intermediate, a common side reaction when using a single N(α)-Boc protecting group.

Causality: The Curtius rearrangement proceeds through a highly reactive isocyanate intermediate. While the intended reaction is intermolecular trapping with benzyl alcohol to form the Cbz-protected β-amine, the N-H of a single Boc-protected α-amine can act as an intramolecular nucleophile. This leads to the formation of an undesired cyclic urea derivative, which is often a major byproduct and significantly reduces the yield of your desired product.[1]

Solution: The most effective solution is to temporarily protect the α-amine with a second Boc group, forming an N,N-di-Boc protected intermediate. The resulting di-Boc protected nitrogen has no acidic proton and is significantly less nucleophilic, thus preventing the intramolecular cyclization.[2][3] This strategy dramatically improves the yield of the desired linear product. The second Boc group is easily removed along with the first in the final deprotection step.

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions of (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester

Welcome to the technical support guide for researchers working with (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester. This document, structured as a series of frequently asked questions (FAQs) and troubleshooting guides, is designed to help you navigate the unique challenges posed by this sterically demanding substrate, particularly in acylation and peptide coupling reactions. As Senior Application Scientists, our goal is to provide you with not only protocols but also the underlying chemical principles to empower your experimental design.

Section 1: Understanding the Core Problem

Q1: What is steric hindrance, and why is it a significant issue with (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester?

A: Steric hindrance is a phenomenon where the spatial arrangement and bulk of atomic groups within a molecule obstruct a chemical reaction.[1] In the case of (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester, the primary reactive site for peptide coupling is the nucleophilic α-amino group. However, its reactivity is significantly impeded by the molecule's own structure.

The bulky benzyloxycarbonyl (Cbz) protecting group on the adjacent β-amino group, combined with the methyl ester, creates a crowded environment around the α-amine. This "molecular shielding" physically blocks the approach of activated carboxylic acids and coupling reagents, slowing down or preventing the formation of the desired amide bond.[1][2] This often leads to low yields, incomplete reactions, and the formation of unwanted byproducts.

Caption: Steric shielding of the α-amino group by the bulky Cbz-group.

Q2: My coupling reaction has a low yield. How can I confirm that steric hindrance, and not another issue like poor reagent quality, is the primary cause?

A: Differentiating steric hindrance from other common experimental problems is a critical first step. Here are several indicators that point towards a steric issue:

-

Substrate-Dependent Failure: If you run a parallel control reaction with a less hindered amine (e.g., Alanine methyl ester) under identical conditions and it proceeds to high conversion, this strongly suggests the problem is specific to your sterically demanding substrate.

-

Reaction Rate: Sterically hindered reactions are often extremely slow. If you monitor the reaction by LC-MS or TLC and observe a large amount of unreacted starting amine even after several hours, while coupling reagents are being consumed or degrading, hindrance is a likely culprit.[1]

-

Incomplete Conversion with Forcing Conditions: If increasing the equivalents of standard coupling reagents (like DCC/DIC) and base only marginally improves the yield while potentially increasing side products, the reaction is likely hitting a steric, not a stoichiometric, barrier.[3]

-

Success with More Powerful Reagents: A hallmark of a sterically hindered coupling is a dramatic improvement in yield when switching from standard carbodiimide-based reagents to more potent uronium or phosphonium salt-based reagents (e.g., HATU, PyBOP).[4]

Section 2: Troubleshooting and Optimization Strategies

Q3: Which coupling reagents are most effective for sterically demanding amines like this one?

A: For sterically challenging couplings, standard reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient due to their moderate reactivity.[3] You should employ high-reactivity coupling reagents, which are broadly categorized as uronium/aminium salts and phosphonium salts.

-

Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These are among the most effective reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly renowned for its ability to facilitate amide bond formation in even highly hindered cases.[4] It forms a highly reactive O-acylisourea intermediate that is less prone to side reactions like epimerization.

-

Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for coupling N-methylated or other hindered amino acids.[3] For exceptionally difficult cases, the brominated version, PyBrOP, offers even greater reactivity, though it should be used judiciously due to its high cost and potency.[3]

Table 1: Comparison of Common Coupling Reagents for Hindered Systems

| Reagent Family | Example(s) | Relative Reactivity | Key Advantages | Considerations |

| Carbodiimides | DCC, DIC, EDC | Moderate | Cost-effective, widely available. | Often insufficient for hindered couplings; can form N-acylurea byproduct. |

| Uronium/Aminium | HBTU, HCTU | High | Fast reaction times, high yields.[4] | Can cause guanidinylation of the N-terminal amine if used in large excess.[3] |

| Uronium/Aminium | HATU | Very High | Excellent for hindered couplings , low racemization.[4] | Higher cost; requires a non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine). |

| Phosphonium | PyBOP, PyAOP | High | Highly effective, particularly for N-methylated residues.[3] | Can be more expensive. |

| Phosphonium | PyBrOP | Extremely High | Can succeed where other reagents fail.[3] | Very high cost; should be reserved for the most challenging cases. |

Q4: Beyond changing the coupling reagent, how can I modify my reaction conditions to improve efficiency?

A: Optimizing reaction parameters is crucial. Consider the following adjustments:

-

Increase Reaction Time and Temperature: Steric barriers increase the activation energy of a reaction. Extending the coupling time significantly (e.g., from 2 hours to 12-24 hours) allows the reaction to proceed to completion.[1] Gently increasing the temperature (e.g., from room temperature to 40-50 °C) can also help, but this must be balanced against the risk of racemization, especially if the activated amino acid is chiral.[1]

-

Utilize Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate sterically hindered reactions by efficiently transferring energy to the system, overcoming activation barriers and reducing peptide chain aggregation.[3][4]

-

Solvent Choice: In solid-phase synthesis, peptide aggregation can mimic steric hindrance by blocking reactive sites.[4] Switching from DMF to a more chaotropic solvent like N-Methyl-2-pyrrolidone (NMP), or using mixtures, can disrupt these secondary structures and improve reagent access.[3][5]

-

Double Coupling: If monitoring indicates an incomplete reaction after the initial coupling time, simply filter the vessel and repeat the coupling step with a fresh solution of activated acid and reagents.[3]

Caption: A troubleshooting workflow for diagnosing and solving hindered couplings.

Section 3: Detailed Experimental Protocols

Q5: Can you provide a reliable, step-by-step protocol for a HATU-mediated coupling using my hindered amine?

A: Absolutely. This protocol assumes a solution-phase coupling. Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents.

Protocol: HATU-Mediated Amide Coupling

Materials:

-

Carboxylic Acid (1.0 equivalent)

-

(R)-2-Amino-3-Cbz-amino-propionic acid methyl ester (1.1-1.2 equivalents)

-

HATU (1.2 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (2.5-3.0 equivalents)

-

Inert atmosphere reaction vessel with magnetic stirring

Procedure:

-

Vessel Preparation: Ensure your reaction flask is flame-dried or oven-dried and cooled under an inert atmosphere.

-

Reagent Dissolution (Pre-activation):

-

In the reaction flask, dissolve the Carboxylic Acid (1.0 eq.) and HATU (1.2 eq.) in anhydrous DMF.

-

Stir the mixture for 1-2 minutes.

-

Add DIPEA (2.5 eq.) to the solution.

-

Allow this activation mixture to stir at room temperature for 15-20 minutes. You are pre-forming the active ester, which is a crucial step for hindered couplings.[3]

-

-

Amine Addition:

-

In a separate vial, dissolve the (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester (1.1 eq.) in a small amount of anhydrous DMF.

-

Add this amine solution dropwise to the pre-activated acid mixture.

-

-

Reaction:

-

Stir the reaction mixture at room temperature. For this hindered substrate, plan for a longer reaction time, from 4 hours to overnight.

-

Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the consumption of the limiting reagent (the carboxylic acid).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl or citric acid solution (to remove excess base), saturated aqueous NaHCO₃ solution (to remove unreacted acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

References

- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.

- BenchChem. (n.d.).

- Creative Peptides. (n.d.). Progress in the Synthesis of Peptides with "Difficult Sequences".

- Sigma-Aldrich. (n.d.).

- Master Organic Chemistry. (2011, July 18).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]

- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

Technical Support Center: Troubleshooting & Storage Guide for (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester

Target Audience: Researchers, scientists, and drug development professionals. Compound Profile: (R)-2-Amino-3-Cbz-amino-propionic acid methyl ester (also known as H-D-Dap(Z)-OMe) is a highly reactive chiral building block primarily used in peptide synthesis and peptidomimetic drug development.

Critical Alerts & Storage Specifications

As a Senior Application Scientist, the most common failure mode I observe with this compound is structural degradation due to improper storage of its free base form. Because the molecule contains both a free α -amino group (a strong nucleophile) and a methyl ester (an electrophile), it is inherently self-reactive.

Optimal Storage Baseline:

-

Chemical State: Must be stored as a protonated salt (e.g., Hydrochloride or p-Toluenesulfonate).

-

Humidity: Strictly desiccated.

Mechanistic Troubleshooting FAQ

Q1: My LC-MS analysis shows a major impurity at m/z 441.15 [M+H]+. What happened to my batch? A1: Your compound has undergone intermolecular aminolysis, resulting in dimerization. Because the α -amino group is unprotected and the carboxyl group is activated as a methyl ester, the nucleophilic amine of one molecule attacks the ester carbonyl of another. This is a spontaneous degradation pathway for free α -amino acid methyl esters, which2[2]. An unexpected peak in NMR/LC-MS consistent with a dimer is a classic indicator of 3[3]. Causality & Solution: To prevent this, the compound must be prepared and stored as a stable salt, such as a4[4]. Protonation eliminates the lone pair on the α -nitrogen, rendering it non-nucleophilic.

Q2: I observe a gradual increase in a peak corresponding to [M - 14]+ over time. Is this a cleavage of the Cbz group? A2: No. A mass loss of 14 Da (CH 2 ) from a methyl ester typically indicates ester hydrolysis, converting the methyl ester (-COOCH 3 ) to the corresponding carboxylic acid (-COOH). The Cbz group is a semi-permanent protecting group and is highly stable under standard storage conditions, requiring strong acids or catalytic hydrogenation for cleavage[5]. Causality & Solution: Esters are prone to hydrolysis in humid environments. It is advised to store these compounds in a1[1].